4-Bromo-2-cyanomethylphenyl benzyl ether
Description
4-Bromo-2-cyanomethylphenyl benzyl ether is a substituted aromatic ether characterized by a benzyl group (C₆H₅CH₂−) attached to a phenyl ring bearing a bromine atom at the para-position (C4) and a cyanomethyl (−CH₂CN) group at the ortho-position (C2). This structure imparts unique electronic and steric properties due to the electron-withdrawing effects of the bromine and cyano groups. For instance, brominated benzyl ethers like 4-bromo-3-methoxyphenol benzyl ether (CAS 171768-67-5) share similarities in halogen substitution and ether linkage, though differing in substituent positions and functional groups .
Properties
Molecular Formula |
C15H12BrNO |
|---|---|
Molecular Weight |
302.16 g/mol |
IUPAC Name |
2-(5-bromo-2-phenylmethoxyphenyl)acetonitrile |
InChI |
InChI=1S/C15H12BrNO/c16-14-6-7-15(13(10-14)8-9-17)18-11-12-4-2-1-3-5-12/h1-7,10H,8,11H2 |
InChI Key |
HSOFJEKOFHGCRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)CC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues with Bromine and Ether Linkages
(a) 4-Bromo-3-methoxyphenol Benzyl Ether (CAS 171768-67-5)
- Structure : Bromine at C3, methoxy (−OCH₃) at C4, and benzyl ether at C1.
- Key Differences: Compared to the target compound, the bromine and substituent positions differ (C3 vs. C4), and the methoxy group replaces the cyanomethyl.
(b) 4-Bromo-2-(bromomethyl)-6-methylphenyl Methyl Ether
- Structure : Bromine at C4, bromomethyl (−CH₂Br) at C2, and methyl ether at C1.
- Key Differences: Bromomethyl vs. cyanomethyl at C2; methyl ether vs. benzyl ether.
- Implications: The bromomethyl group is more reactive in nucleophilic substitutions (e.g., SN2 reactions) compared to the cyanomethyl group, which may stabilize adjacent positions via resonance. The benzyl ether in the target compound likely exhibits greater steric bulk than the methyl ether, influencing solubility and reaction kinetics .
Substituted Benzyl Ethers from Natural Sources
Compounds isolated from Gastrodia elata (e.g., 4-hydroxy-3-(4-hydroxybenzyl)benzyl methyl ether) share benzyl ether linkages but differ in substituents:
- Hydroxyl Groups: Polar −OH groups enhance water solubility and hydrogen-bonding capacity, unlike the hydrophobic cyanomethyl and bromine in the target compound.
- Biological Activity: These natural ethers exhibit neuroprotective properties, suggesting that the target compound’s bromine and cyano groups might modulate bioactivity through altered electronic profiles .
Simpler Brominated Aromatic Ethers
(a) 4-Bromophenyl Phenyl Ether (p-Bromodiphenyl Ether)
- Structure: A single bromine atom on one phenyl ring linked via an ether bond to another phenyl group.
- Key Differences: Lacks the cyanomethyl and benzyl groups.
- Implications : The absence of electron-withdrawing groups like −CN reduces the ether’s susceptibility to electrophilic attack. However, steric hindrance in the target compound may offset reactivity differences .
(b) Benzyl Phenyl Ether
- Reactivity: Under high-temperature solvolysis (573 K, aqueous methanol, CO₂ pressure), benzyl phenyl ether decomposes into benzyl methyl ether, benzyl alcohol, phenol, and toluene. The target compound’s bromine and cyanomethyl groups may stabilize the ether linkage against similar conditions by withdrawing electron density, though experimental validation is needed .
Functional Group Influence on Reactivity and Stability
| Compound | Key Substituents | Electron Effects | Reactivity Notes |
|---|---|---|---|
| 4-Bromo-2-cyanomethylphenyl benzyl ether | −Br (C4), −CH₂CN (C2), benzyl | Strong electron-withdrawing | Likely resistant to nucleophilic substitution at C2 due to −CN stabilization. |
| 4-Bromo-3-methoxyphenol benzyl ether | −Br (C3), −OCH₃ (C4), benzyl | Moderate electron-donating (−OCH₃) | Higher solubility in polar solvents vs. target compound. |
| Benzyl phenyl ether | None | Neutral | Prone to solvolysis under high-temperature conditions. |
Preparation Methods
Oxime Formation and Dehydration from 2-Hydroxy-4-bromoacetophenone
The cyanomethyl group is introduced via a ketone-to-nitrile conversion (Scheme 1).
Procedure :
-
Oxime Formation :
-
Dehydration :
Key Reaction :
Direct Substitution on Halogenated Aromatics
An alternative route involves nucleophilic aromatic substitution on 2-fluoro-4-bromobenzonitrile using 2-(methylsulfonyl)ethanol.
Procedure :
-
2-Fluoro-4-bromobenzonitrile is treated with 2-(methylsulfonyl)ethanol and sodium hydride in DMF at 0°C.
-
The fluoride is displaced, forming 4-bromo-2-(2-(methylsulfonyl)ethoxy)benzonitrile.
-
Subsequent elimination of vinyl methyl sulfone yields 4-bromo-2-hydroxyphenylacetonitrile.
Conditions :
-
Yield: 56–78% (depending on substituent positioning).
Benzylation of 4-Bromo-2-hydroxyphenylacetonitrile
The phenolic hydroxyl group is alkylated with benzyl bromide to form the target ether (Scheme 2).
Procedure :
-
Base Selection :
-
Reaction Conditions :
-
Workup :
Key Reaction :
Alternative Pathways and Comparative Analysis
Metal-Halogen Exchange and Formylation
Optimization and Scalability Considerations
Solvent and Temperature Effects
Purification Strategies
-
Crystallization :
-
Chromatography :
Data Summary of Key Methods
Q & A
Q. What are common synthetic routes for 4-Bromo-2-cyanomethylphenyl benzyl ether, and how are intermediates monitored?
The synthesis typically involves multi-step reactions, starting with the reduction of an aldehyde to an alcohol followed by etherification. For example, benzyl ether derivatives are synthesized via alcohol reduction and subsequent coupling with another alcohol using nucleophilic substitution or Mitsunobu reactions. Reaction progress is monitored using TLC analysis, and intermediates are characterized via IR spectroscopy to confirm functional groups (e.g., hydroxyl or ether formation) .
Q. How is this compound characterized using spectroscopic methods?
Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the aromatic substitution pattern and cyanomethyl/benzyl ether groups. Infrared (IR) spectroscopy identifies functional groups like C≡N (cyanide, ~2200 cm⁻¹) and ether linkages (C-O-C, ~1200 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight and isotopic patterns due to bromine .
Q. What storage conditions are recommended to maintain the compound’s stability?
Store under inert atmospheres (e.g., argon) at 2–8°C to prevent hydrolysis of the cyanomethyl group or ether cleavage. Decomposition risks increase upon exposure to moisture, light, or acidic/basic conditions, as observed in related bromophenyl ethers .
Advanced Research Questions
Q. What reaction mechanisms govern the cleavage of this compound with hydroiodic acid (HI)?
Heating with HI (1:1 ratio) cleaves the benzyl ether bond via an SN2 mechanism, producing phenol derivatives (e.g., 4-bromo-2-cyanomethylphenol) and benzyl iodide. Competing pathways (e.g., nucleophilic substitution at the bromine site) require controlled stoichiometry and temperature to favor ether cleavage .
Q. How can computational modeling (e.g., QSPR, neural networks) predict the compound’s physicochemical properties?
Quantum chemical calculations and Quantitative Structure-Property Relationship (QSPR) models analyze electronic effects of the bromine and cyanomethyl groups on reactivity. Neural networks trained on structural analogs predict solubility, logP, and stability under varying conditions, aiding in experimental design .
Q. What role does this compound play in synthesizing hypercrosslinked polymers?
As a self-condensing monomer or crosslinker, it forms porous networks via Friedel-Crafts alkylation. Its rigid aromatic structure enhances thermal stability and surface area (>500 m²/g), outperforming aliphatic crosslinkers in gas storage applications .
Q. How can researchers resolve contradictory data on reaction yields in multi-step syntheses?
Optimize catalyst systems (e.g., transition-metal catalysts for coupling steps) and analyze side reactions (e.g., bromide displacement). For example, microwave-assisted synthesis reduces side-product formation (e.g., dibenzyl ether) compared to conventional heating .
Q. What potential applications exist in medicinal chemistry, and how is biological activity validated?
The compound’s bromine and cyanomethyl groups serve as pharmacophores in enzyme inhibition studies. In vitro assays (e.g., kinase inhibition) are paired with molecular docking to evaluate binding affinity. Derivatives show promise as lead compounds for targeting cancer pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
